molecular formula C12H17NO3 B183086 tert-Butyl (3-(hydroxymethyl)phenyl)carbamate CAS No. 118684-31-4

tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

Cat. No. B183086
Key on ui cas rn: 118684-31-4
M. Wt: 223.27 g/mol
InChI Key: OPMWQSDBBSURGY-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

3-(tert-Butoxy-carbonylamino)benzoic acid (3.00 g, 12.6 mmol) was dissolved in THF (30 mL) and cooled to 0° C. A 1 M borane: THF solution (12.7 mL, 12.7 mmol) was slowly added to the reaction. The solution was then allowed to slowly warm to room temperature and stirred for six hours. The reaction was then quenched with a 50% AcOH:water mixture (2 mL). Next, the mixture was concentrated to reduced volume and poured into a saturated sodium bicarbonate solution (75 mL). The mixture was then extracted with EtOAc (2×250 mL). The organic layers were combined and washed with saturated sodium bicarbonate solution (1×75 mL), brine (1×75 mL), and then dried over magnesium sulfate. The filtrate was concentrated, and the residue was purified by medium pressure chromatography (silica gel, 0 to 5% MeOH:DCM) to give 27.1 (2.41 g). MS ESI (pos.) m/e 241.1 (M+18). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.28 (1 H, s), 7.48 (1 H, s), 7.26 (1 H, d, J=8.6 Hz), 7.17 (1 H, t, J=7.8 Hz), 6.89 (1 H, d, J=7.4 Hz), 5.12 (1 H, t, J=5.7 Hz), 4.42 (2 H, d, J=5.5 Hz), 1.47 (9 H, s)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](O)=[O:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].B>C1COCC1>[OH:13][CH2:12][C:11]1[CH:10]=[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)O)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
12.7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with a 50% AcOH
CONCENTRATION
Type
CONCENTRATION
Details
Next, the mixture was concentrated to reduced volume
ADDITION
Type
ADDITION
Details
poured into a saturated sodium bicarbonate solution (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (2×250 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (1×75 mL), brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by medium pressure chromatography (silica gel, 0 to 5% MeOH:DCM)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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